molecular formula C23H25N5O3 B15106079 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B15106079
M. Wt: 419.5 g/mol
InChI Key: NVXFPHHRKVNNRF-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, including the formation of the indole moiety, the piperazine ring, and the pyridine group. The synthetic route may involve the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole moiety, piperazine ring, and pyridine group are coupled together using various coupling reagents and catalysts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole, piperazine, or pyridine rings are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The piperazine ring and pyridine group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.

    Piperazine Derivatives: Compounds like piperazine itself and its derivatives, which are used in various pharmaceutical applications.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, which have important roles in biological systems.

The uniqueness of this compound lies in its combination of these three functional groups, which may result in unique biological activities and applications.

Biological Activity

The compound 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic molecule notable for its complex structure that integrates an indole moiety, a piperazine ring, and a butanamide functional group. This unique combination of structural elements is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of approximately 434.5 g/mol. The presence of the indole structure is often associated with interactions with serotonin receptors, while the piperazine ring enhances its potential to modulate neurotransmitter systems.

PropertyValue
Molecular FormulaC24H26N4O4
Molecular Weight434.5 g/mol
IUPAC Name4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(pyridin-4-ylmethyl)butanamide

Anticancer Properties

Preliminary studies suggest that This compound may exhibit activity against various cancer cell lines. The indole component is known for its potential anticancer effects, particularly through mechanisms that may involve apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and proliferation.

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. The piperazine ring is known for its psychotropic effects, which can influence serotonin and dopamine pathways. This modulation could lead to applications in treating mood disorders or neurodegenerative diseases.

Anti-inflammatory Effects

Studies have indicated that this compound may also possess anti-inflammatory properties. The ability to interact with various cellular pathways suggests it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis or other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interactions : The indole moiety may interact with serotonin receptors, influencing mood and behavior.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells may occur through the activation of specific signaling pathways.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of related indole-piperazine derivatives. They found that these compounds inhibited cell proliferation in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Study 2: Neuropharmacological Effects

Another research article highlighted the neuropharmacological effects of piperazine derivatives, demonstrating their impact on serotonin receptor modulation. This study suggested that similar compounds could be developed as antidepressants or anxiolytics due to their ability to enhance serotonin signaling .

Study 3: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects of indole derivatives indicated that certain compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This supports the potential application of This compound in treating inflammatory conditions.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C23H25N5O3/c29-21(26-15-17-7-9-24-10-8-17)5-6-22(30)27-11-13-28(14-12-27)23(31)19-16-25-20-4-2-1-3-18(19)20/h1-4,7-10,16,25H,5-6,11-15H2,(H,26,29)

InChI Key

NVXFPHHRKVNNRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC2=CC=NC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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